3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide 3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1638612-60-8
VCID: VC2741674
InChI: InChI=1S/C12H13N3O2/c1-2-5-13-12(17)8-3-4-9-10(6-8)15-11(16)7-14-9/h3-4,6-7H,2,5H2,1H3,(H,13,17)(H,15,16)
SMILES: CCCNC(=O)C1=CC2=C(C=C1)N=CC(=O)N2
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol

3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide

CAS No.: 1638612-60-8

Cat. No.: VC2741674

Molecular Formula: C12H13N3O2

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

3-oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide - 1638612-60-8

Specification

CAS No. 1638612-60-8
Molecular Formula C12H13N3O2
Molecular Weight 231.25 g/mol
IUPAC Name 3-oxo-N-propyl-4H-quinoxaline-6-carboxamide
Standard InChI InChI=1S/C12H13N3O2/c1-2-5-13-12(17)8-3-4-9-10(6-8)15-11(16)7-14-9/h3-4,6-7H,2,5H2,1H3,(H,13,17)(H,15,16)
Standard InChI Key PJQQSJBEAQGKNX-UHFFFAOYSA-N
SMILES CCCNC(=O)C1=CC2=C(C=C1)N=CC(=O)N2
Canonical SMILES CCCNC(=O)C1=CC2=C(C=C1)N=CC(=O)N2

Introduction

3-Oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide is a synthetic organic compound belonging to the quinoxaline class of heterocyclic compounds. It is characterized by its molecular formula, C12H13N3O2, and CAS number, 1638612-60-8 . This compound is of interest in pharmaceutical and chemical research due to its potential applications in drug development.

Synthesis and Chemical Reactions

The synthesis of 3-Oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide typically involves multi-step organic reactions. These may include condensation reactions, nucleophilic substitutions, or other methods tailored to introduce the specific functional groups present in the compound. The choice of solvents and reaction conditions is crucial for optimizing yield and purity.

Potential Applications

While specific applications of 3-Oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide are not extensively documented, quinoxaline derivatives are generally explored for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a carboxamide group can enhance solubility and bioavailability, making it a candidate for further drug development studies.

Analytical Techniques

Analytical techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly used to characterize and purify 3-Oxo-N-propyl-3,4-dihydroquinoxaline-6-carboxamide . These methods provide detailed information about the compound's structure, purity, and chemical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator